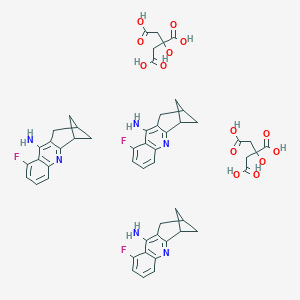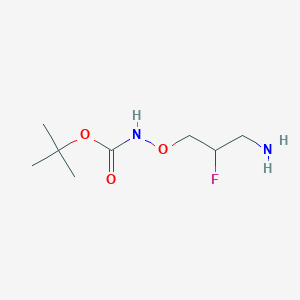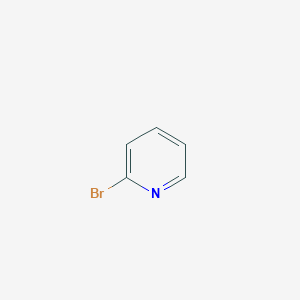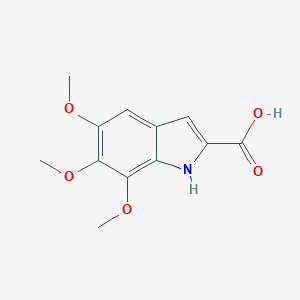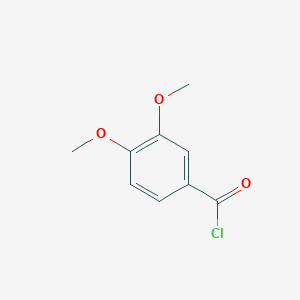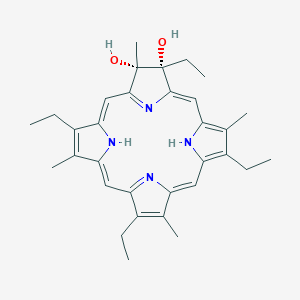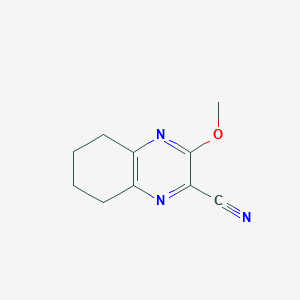
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile, also known as CTQ, is a potent antagonist of the ionotropic glutamate receptor. This compound has been widely used in scientific research to study the function and regulation of glutamate receptors in the central nervous system.
作用机制
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a competitive antagonist of the ionotropic glutamate receptor, which means that it binds to the receptor and prevents glutamate from binding. Glutamate is the primary neurotransmitter involved in excitatory synaptic transmission in the central nervous system, and its binding to glutamate receptors leads to the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in synaptic strength and plasticity. By blocking the binding of glutamate to the receptor, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile inhibits these signaling pathways and prevents the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory.
生化和生理效应
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been shown to have a number of biochemical and physiological effects in the central nervous system. In addition to its role as a competitive antagonist of the ionotropic glutamate receptor, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has also been shown to modulate the activity of other neurotransmitter systems, including GABA and acetylcholine. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile in lab experiments is its selectivity for the ionotropic glutamate receptor. This allows researchers to specifically study the function and regulation of this receptor without affecting other neurotransmitter systems. However, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has some limitations as well. It has a relatively short half-life in vivo, which means that it must be administered frequently in animal studies. Additionally, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are a number of future directions for research on 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile and its role in the central nervous system. One area of interest is the development of new therapies for neurological disorders based on the modulation of glutamate receptor activity. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile and other glutamate receptor antagonists have shown promise in animal models of neurodegenerative diseases, and further research is needed to determine their potential as therapeutic agents. Another area of interest is the development of new methods for studying the function and regulation of glutamate receptors in vivo. Advances in imaging technology and genetic engineering may provide new tools for investigating the role of these receptors in the brain.
合成方法
The synthesis of 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile involves a multi-step process that starts with the reaction of 2,3-dichloroquinoxaline with methylamine to form 2,3-dichloro-5-methoxyquinoxaline. This intermediate is then reacted with sodium cyanide and a suitable base to yield 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile. The yield of this reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been extensively used in scientific research to study the function and regulation of glutamate receptors in the central nervous system. Glutamate receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neurodegeneration. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been used to investigate the role of glutamate receptors in these processes, as well as to develop new therapies for neurological disorders.
属性
CAS 编号 |
130647-44-8 |
|---|---|
产品名称 |
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC 名称 |
3-methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c1-14-10-9(6-11)12-7-4-2-3-5-8(7)13-10/h2-5H2,1H3 |
InChI 键 |
TUSNSQXMIIWIPC-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(CCCC2)N=C1C#N |
规范 SMILES |
COC1=NC2=C(CCCC2)N=C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



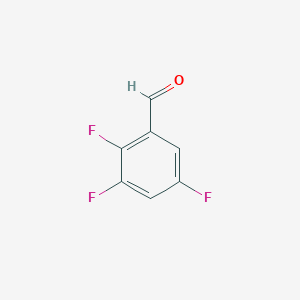
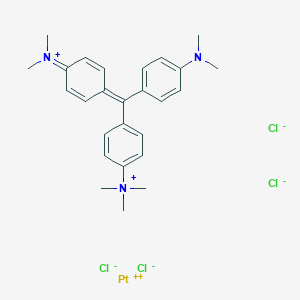
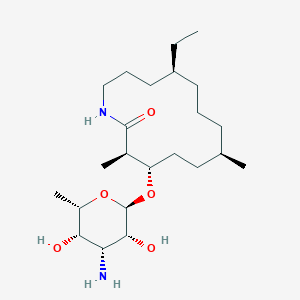
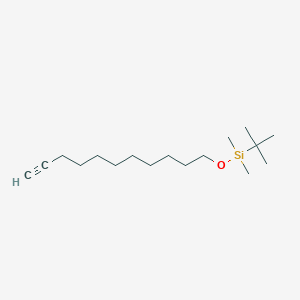
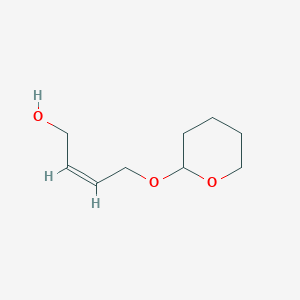
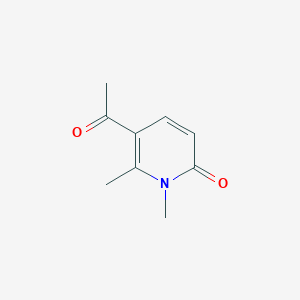
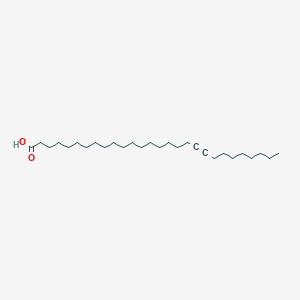
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
